1-(4-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Medicinal Chemistry Scaffold Optimization Physicochemical Profiling

1-(4-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 953750-67-9, PubChem CID is a disubstituted γ-lactam (5-oxopyrrolidine) bearing a free carboxylic acid at the 3-position and a para-bromobenzyl substituent at the N1-position. Its molecular formula is C12H12BrNO3 with a molecular weight of 298.13 g/mol.

Molecular Formula C12H12BrNO3
Molecular Weight 298.13 g/mol
Cat. No. B15089865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid
Molecular FormulaC12H12BrNO3
Molecular Weight298.13 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)CC2=CC=C(C=C2)Br)C(=O)O
InChIInChI=1S/C12H12BrNO3/c13-10-3-1-8(2-4-10)6-14-7-9(12(16)17)5-11(14)15/h1-4,9H,5-7H2,(H,16,17)
InChIKeyHYKJBUYGVUSKON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic Acid: Core Identity, Physicochemical Profile, and Procurement-Relevant Classification


1-(4-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 953750-67-9, PubChem CID 16781639) is a disubstituted γ-lactam (5-oxopyrrolidine) bearing a free carboxylic acid at the 3-position and a para-bromobenzyl substituent at the N1-position [1]. Its molecular formula is C12H12BrNO3 with a molecular weight of 298.13 g/mol . The compound belongs to the 5-oxopyrrolidine-3-carboxylic acid scaffold family, a privileged structure in medicinal chemistry implicated in BACE-1 inhibition, antibacterial, and anticancer programmes [2]. The N-benzyl linker distinguishes it from the more extensively characterised N-phenyl analogue (CAS 91348-51-5) and from positional isomers (ortho- and meta-bromobenzyl), introducing differential conformational flexibility, lipophilicity, and hydrogen-bonding potential that are not interchangeable across procurement decisions .

Why 1-(4-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic Acid Cannot Be Replaced by Its Closest In-Class Analogs Without Risking Biological Profile Alteration


Within the 5-oxopyrrolidine-3-carboxylic acid chemotype, even minor N1-substituent alterations produce measurable changes in target engagement and physicochemical properties. Replacing the 4-bromobenzyl group with a 4-bromophenyl group (CAS 91348-51-5) eliminates the methylene spacer, reducing the rotatable bond count from 3 to 2 and lowering XLogP3 from 1.1 to 1.2—small numerical shifts that can alter membrane permeability and binding pose [1]. Positional isomerism (ortho- vs. meta- vs. para-bromobenzyl) further modulates steric and electronic environments at the pyrrolidinone nitrogen, affecting both synthetic accessibility (e.g., Buchwald–Hartwig cyclisation efficiency) and biological recognition [2]. The 5-oxopyrrolidine-3-carboxylic acid scaffold has demonstrated sub-micromolar BACE-1 inhibition that is exquisitely dependent on the aryl appendage occupying the S2′ subsite; therefore, substituting the N-benzyl group without quantitative justification risks losing target affinity or introducing off-target liabilities [3].

Quantitative Differentiation Evidence: 1-(4-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic Acid vs. Closest Analogs


Para-Bromobenzyl vs. Para-Bromophenyl: Physicochemical and Conformational Differentiation

The 4-bromobenzyl analog (CID 16781639) differs from the 4-bromophenyl analog (CID 2912208, CAS 91348-51-5) by a single methylene (–CH₂–) spacer between the pyrrolidinone nitrogen and the aromatic ring. This spacer increases the rotatable bond count from 2 to 3 and marginally alters computed XLogP3 [1]. The methylene group introduces an additional degree of conformational freedom, which can affect the orientation of the bromophenyl ring within hydrophobic enzyme pockets such as the BACE-1 S2′ subsite, where aryl appendage geometry is critical for sub-micromolar inhibitory activity [2].

Medicinal Chemistry Scaffold Optimization Physicochemical Profiling

Bromine Positional Isomerism: Para vs. Meta vs. Ortho Bromobenzyl Substitution

Three positional isomers of 1-(bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid are commercially available: para (CAS 953750-67-9), meta (CAS 927984-04-1), and ortho (CAS 1293238-23-9). While no published head-to-head biological comparison exists for this exact chemotype, the para-bromo isomer presents the bromine atom in a geometry that maximises the distance from the pyrrolidinone core, potentially favouring halogen bonding with distal protein residues or enabling para-selective cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig) for downstream derivatisation . Ortho-substitution introduces steric hindrance adjacent to the N-benzyl attachment point, which can alter the dihedral angle between the aromatic ring and the pyrrolidinone plane, affecting molecular recognition [1].

Structure-Activity Relationship Halogen Bonding Isosteric Replacement

5-Oxopyrrolidine-3-Carboxylic Acid Scaffold: Validated Pharmacophore with Sub-Micromolar BACE-1 Inhibition

The 5-oxopyrrolidine-3-carboxylic acid scaffold, when fully substituted with an appropriate aryl appendage at the N1-position via C(sp³)–H activation, yields BACE-1 inhibitors with sub-micromolar activity [1]. The carboxylic acid at position 3 acts as a directing group for Pd-catalysed C–H functionalisation, enabling late-stage diversification—a synthetic advantage not shared by the 2-carboxylic acid regioisomer or the N-phenyl analog lacking the benzylic C–H bonds [1]. This positions the 4-bromobenzyl derivative as a versatile intermediate for generating stereochemically dense libraries targeting CNS enzymes.

Alzheimer's Disease BACE-1 Inhibition Fragment-Based Drug Discovery

Antimicrobial Potential of the 5-Oxopyrrolidine-3-Carboxylic Acid Chemotype Against Gram-Positive Pathogens

The broader 5-oxopyrrolidine-3-carboxylic acid chemotype has demonstrated structure-dependent antimicrobial activity against clinically relevant Gram-positive pathogens including Staphylococcus aureus, Enterococcus faecalis, and Clostridium difficile [1]. In a 2023 study, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives showed activity against vancomycin-intermediate S. aureus strains, with 5-fluorobenzimidazole derivatives achieving four-fold greater potency than clindamycin against methicillin-resistant S. aureus TCH 1516 [1]. The 4-bromobenzyl analog presents a distinct halogen-bonding pharmacophore that may complement the hydroxyphenyl series in targeting alternative resistance mechanisms.

Antimicrobial Resistance Gram-Positive Pathogens MRSA

Predicted Acid Dissociation Constant (pKa) and Its Impact on Formulation and Salt Selection

The carboxylic acid group of the target compound has a predicted pKa of 4.48 ± 0.20, while the N-(4-bromophenyl) analog (CAS 91348-51-5) has no publicly reported pKa prediction for direct comparison . The pKa value indicates that the compound will exist predominantly in its ionised (carboxylate) form at physiological pH (7.4), which has implications for solubility, permeability, and salt formation strategies. This predicted pKa falls within the typical range for pyrrolidine-3-carboxylic acids and supports selection of basic counterions (e.g., sodium, lysine, meglumine) for salt screening.

Formulation Development Salt Selection Preformulation

Synthetic Tractability: Carboxylic Acid as a Directing Group for Late-Stage C(sp³)–H Functionalisation

The 3-carboxylic acid moiety in 5-oxopyrrolidine derivatives serves a dual purpose: it is both a pharmacophoric element and a native directing group for Pd-catalysed C(sp³)–H arylation when derivatised with 8-aminoquinoline [1]. This enables site-selective introduction of aryl groups at the pyrrolidinone ring, generating stereochemically dense analogs without requiring pre-functionalised building blocks. The 2-carboxylic acid regioisomer of 5-oxopyrrolidine cannot direct C–H activation at the equivalent position, and the N-phenyl analog lacks the benzylic C–H bonds that can serve as additional functionalisation handles [1]. The 4-bromobenzyl group itself can also participate in cross-coupling reactions (Suzuki, Buchwald–Hartwig), offering orthogonal diversification routes.

C–H Activation Late-Stage Functionalisation Fragment Elaboration

Recommended Application Scenarios for 1-(4-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic Acid Based on Verified Evidence


BACE-1 Inhibitor Fragment Screening and Library Design for Alzheimer's Disease

The 5-oxopyrrolidine-3-carboxylic acid scaffold has established sub-micromolar BACE-1 inhibitory potential when elaborated with aryl appendages [1]. Procure the 4-bromobenzyl analog as a fragment hit for BACE-1 crystallographic soaking experiments; the bromine atom provides anomalous scattering for phasing, while the 3-carboxylic acid can be derivatised with 8-aminoquinoline for Pd-catalysed C(sp³)–H arylation to explore the S2′ subsite [1].

Antimicrobial Screening Against Multidrug-Resistant Gram-Positive Pathogens

Based on class-level antimicrobial activity of 5-oxopyrrolidine-3-carboxylic acid derivatives against S. aureus, E. faecalis, and C. difficile—including VISA and MRSA strains [2]—the 4-bromobenzyl analog should be prioritised for MIC determination in Gram-positive panels. The bromine substituent may enhance activity through halogen bonding with target enzymes or membrane components, as observed with other halogenated antibacterial chemotypes [2].

Orthogonal Diversification in Parallel Medicinal Chemistry Libraries

The compound provides two chemically distinct diversification handles: (i) the 3-carboxylic acid for amide coupling or conversion to acyl hydrazides, and (ii) the para-bromobenzyl group for Suzuki–Miyaura or Buchwald–Hartwig cross-coupling [1]. This orthogonality is not available in the N-phenyl analog (CAS 91348-51-5), which lacks the benzylic carbon for C–H activation and presents a less reactive aryl bromide for cross-coupling due to conjugation with the pyrrolidinone nitrogen [1].

Preformulation Salt Screening and Solid-State Characterisation

With a predicted pKa of 4.48 ± 0.20, the compound is expected to be predominantly ionised at physiological pH . Procurement for salt screening with pharmaceutically acceptable counterions (sodium, potassium, meglumine, L-lysine, L-arginine) is indicated to improve aqueous solubility and crystallinity. The predicted density (1.629 g/cm³) and boiling point (524 °C) also inform processing and storage conditions .

Quote Request

Request a Quote for 1-(4-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.